

In-Depth Technical Guide to the Physicochemical Properties of Octapeptin C1 Hydrochloride

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Compound of Interest

Compound Name: *Octapeptin C1*

Cat. No.: *B1677105*

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Introduction

Octapeptin C1, a member of the octapeptin class of cyclic lipopeptide antibiotics, has garnered significant interest within the scientific community for its potent antimicrobial activity, particularly against multidrug-resistant Gram-negative bacteria. This technical guide provides a comprehensive overview of the core physicochemical properties of **Octapeptin C1** hydrochloride, offering crucial data and methodologies for researchers and professionals engaged in its study and potential therapeutic development.

Chemical and Physical Properties

Octapeptin C1 hydrochloride is a complex molecule comprising a cyclic heptapeptide core linked to a β -hydroxy fatty acyl side chain. Its fundamental properties are summarized below.

Chemical Structure

The chemical structure of **Octapeptin C1** consists of a cyclic peptide of seven amino acids and a lipid tail.

Physicochemical Data

A compilation of the key physicochemical data for **Octapeptin C1** hydrochloride is presented in Table 1. It is important to note that while some properties have been experimentally determined, specific values for pKa and specific rotation are not readily available in the current literature.

Table 1: Physicochemical Properties of **Octapeptin C1** Hydrochloride

Property	Value	Source/Method
Molecular Formula	$C_{50}H_{87}N_{13}O_{10} \cdot xHCl$	PubChem[1]
Molecular Weight	1030.31 g/mol (free base)	PubChem[1]
Appearance	Colorless amorphous powder	BOC Sciences[2]
Melting Point	200°C (with decomposition)	BOC Sciences[2]
Solubility	Soluble in Hydrochloric acid. Specific quantitative data in common solvents like water, methanol, ethanol, and DMSO is not readily available in the literature.	BOC Sciences[2]
pKa	Not experimentally determined in the literature. Estimated to have multiple pKa values due to the presence of several amine groups.	N/A
Specific Rotation	Not experimentally determined in the literature.	N/A

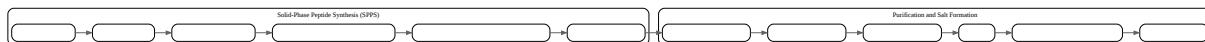
Experimental Protocols

Detailed methodologies are essential for the accurate characterization and synthesis of **Octapeptin C1** hydrochloride. The following sections outline key experimental protocols.

Synthesis of Octapeptin C1 Hydrochloride

While a specific protocol for **Octapeptin C1** hydrochloride is not detailed in the literature, a representative solid-phase peptide synthesis (SPPS) and purification strategy can be adapted from the established synthesis of the closely related analog, Octapeptin C4.[3]

Experimental Workflow: Synthesis and Purification of **Octapeptin C1** Hydrochloride



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Caption: Workflow for the synthesis and purification of **Octapeptin C1** hydrochloride.

Determination of Melting Point

The melting point of **Octapeptin C1** hydrochloride can be determined using the capillary method.

Protocol:

- A small, finely powdered sample of **Octapeptin C1** hydrochloride is packed into a capillary tube.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a controlled rate.
- The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.

Determination of Solubility

A standardized protocol to determine the solubility of **Octapeptin C1** hydrochloride in various solvents is crucial for formulation development.

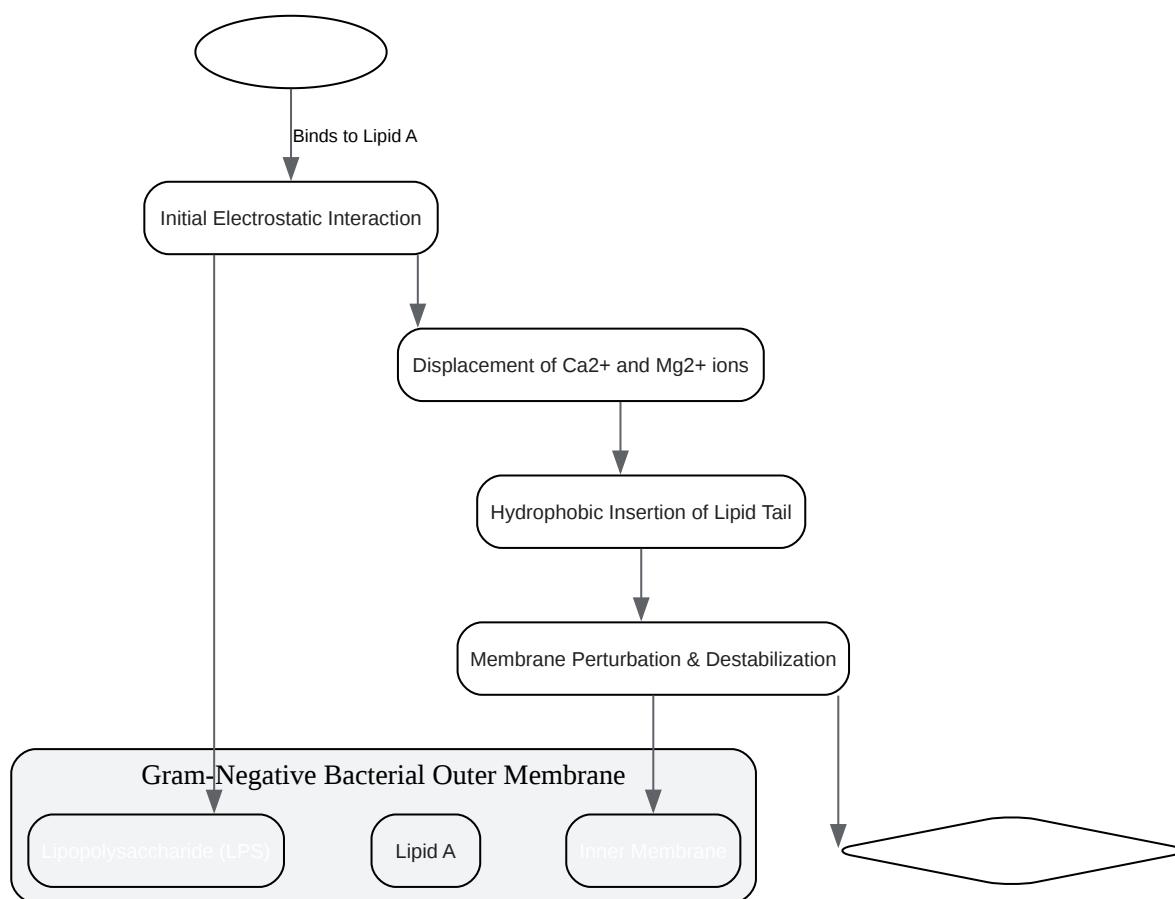
Protocol:

- Add a known excess amount of **Octapeptin C1** hydrochloride to a fixed volume of the solvent to be tested (e.g., water, methanol, ethanol, DMSO) in a sealed vial.
- Agitate the mixture at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).
- Centrifuge the suspension to pellet the undissolved solid.
- Carefully withdraw a known volume of the supernatant.
- Quantify the concentration of **Octapeptin C1** hydrochloride in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).^[4]

Mechanism of Action: Interaction with the Bacterial Membrane

The primary mechanism of action of **Octapeptin C1** involves the disruption of the bacterial cell membrane. This process can be visualized as a multi-step signaling pathway.

Signaling Pathway: **Octapeptin C1** Interaction with the Gram-Negative Bacterial Outer Membrane

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Caption: Proposed mechanism of **Octapeptin C1** action on the bacterial outer membrane.

The initial step involves an electrostatic interaction between the positively charged diaminobutyric acid residues of **Octapeptin C1** and the negatively charged phosphate groups of Lipid A in the bacterial outer membrane. This is followed by the insertion of the hydrophobic lipid tail into the membrane core, leading to membrane destabilization, increased permeability, and ultimately, cell death.^[5]

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of **Octapeptin C1** hydrochloride. While key data on its molecular structure and some physical properties are available, further experimental determination of its pKa, specific rotation, and detailed solubility in various solvents is warranted to facilitate its continued development as a potential therapeutic agent. The outlined experimental protocols offer a starting point for researchers to consistently synthesize, purify, and characterize this promising antibiotic. A deeper understanding of its interaction with bacterial membranes will continue to drive the rational design of next-generation octapeptin analogs with improved efficacy and safety profiles.

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